6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine
Brand Name: Vulcanchem
CAS No.: 2230902-34-6
VCID: VC11623478
InChI: InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)11-5-6-13-10(7-11)8-12(17)9-18-13/h5-9H,17H2,1-4H3
SMILES:
Molecular Formula: C15H19BN2O2
Molecular Weight: 270.14 g/mol

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine

CAS No.: 2230902-34-6

Cat. No.: VC11623478

Molecular Formula: C15H19BN2O2

Molecular Weight: 270.14 g/mol

* For research use only. Not for human or veterinary use.

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine - 2230902-34-6

Specification

CAS No. 2230902-34-6
Molecular Formula C15H19BN2O2
Molecular Weight 270.14 g/mol
IUPAC Name 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine
Standard InChI InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)11-5-6-13-10(7-11)8-12(17)9-18-13/h5-9H,17H2,1-4H3
Standard InChI Key LFSKXIRELUGGAX-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CN=C3C=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a bicyclic quinoline core substituted with an amine group at position 3 and a tetramethyl-1,3,2-dioxaborolane (BPin) group at position 6. The BPin group, a boronic ester, enhances the compound’s stability and reactivity in cross-coupling reactions, a feature leveraged in Suzuki-Miyaura couplings .

Key Properties

PropertyValue
Molecular FormulaC₁₅H₁₉BN₂O₂
Molecular Weight270.14 g/mol
IUPAC Name6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CN=C3C=C2)N

The boron atom in the BPin group adopts a trigonal planar geometry, facilitating its role as a Lewis acid in catalytic processes .

Synthesis and Structural Elucidation

Spectral Characterization

Data from related BPin-substituted heterocycles provide reference benchmarks:

  • ¹H NMR: Aromatic protons resonate between δ 7.0–9.0 ppm, while BPin methyl groups appear as a singlet near δ 1.3 ppm .

  • ¹³C NMR: Boron-bound carbons (C-B) are observed at ~85 ppm, with quinoline carbons spanning 110–150 ppm .

  • ¹¹B NMR: A sharp peak near δ 30 ppm confirms the boronic ester .

Reactivity and Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The BPin group enables cross-coupling with aryl halides, forming biaryl structures critical in pharmaceutical intermediates. For example:

6-BPin-quinolin-3-amine+Ar-XPd catalyst6-Ar-quinolin-3-amine\text{6-BPin-quinolin-3-amine} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{6-Ar-quinolin-3-amine}

This reactivity mirrors ELQ-271, an antimalarial quinolone synthesized via analogous boronate intermediates .

Comparative Analysis with Structural Analogs

CompoundKey FeaturesBiological Activity
ELQ-2713-Diarylether-BPin, 6-Cl/7-OCH₃IC₅₀ = 2.1 nM (Pf)
RX-37Pyrido[4,3-b]indole-BPinBET inhibition (Kd = 8 nM)
6-BPin-quinolin-3-amine3-NH₂, 6-BPinHypothesized antimalarial/anticancer

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